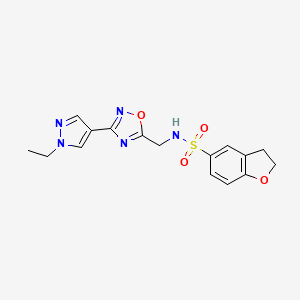

N,4-双(4-甲氧基苯基)哌嗪-1-甲硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

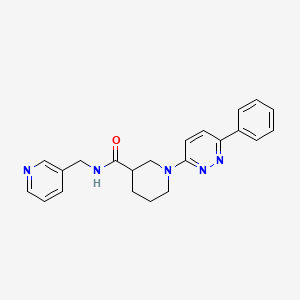

“N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide” is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives can exhibit a very wide range of biological activity . In addition, N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of scientific research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide” is complex. In one study, co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid yielded the salts 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate, and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用

Photovoltaic Devices

Compounds similar to “N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide” have been used in the development of hole transport materials (HTMs) for perovskite solar cells (PSCs). These materials help in improving the efficiency and stability of PSC devices .

Antimicrobial Activity

Piperazine derivatives have shown promise as inhibitors against various bacterial enzymes. For example, docking simulations of piperazine chrome-2-one derivatives towards oxidoreductase enzyme have indicated potential antibacterial activity due to hydrophobic interactions .

Molecular Modeling

The crystal structure analysis and molecular modeling of N,N’-bis derivatives have been a subject of study, which can be crucial for understanding the interaction of these compounds with biological targets .

Design and Synthesis

The design and synthesis of compounds with piperazine units are explored for various applications, including as HTMs for photovoltaic devices. Computational models like DFT and TD-DFT combined with Marcus theory are used to investigate these materials .

Enzyme Inhibition

Compounds containing the (4-methoxyphenyl)piperazine moiety have been investigated as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer’s disease treatment .

Piperazine Synthesis

Recent developments in the synthesis of piperazines involve reactions that lead to protected piperazines with potential applications in medicinal chemistry .

属性

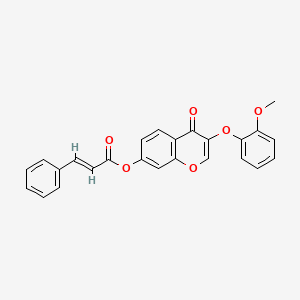

IUPAC Name |

N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-23-17-7-3-15(4-8-17)20-19(25)22-13-11-21(12-14-22)16-5-9-18(24-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSZJSDNRRYQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-5-methylphenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2986113.png)

![2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2986114.png)

![2-[Phenyl(phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole, with 1-[phenyl(phenylsulfanyl)-methyl]-1H-1,2,3-benzitriazole regio-isomer](/img/structure/B2986115.png)

![dimethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2986122.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2986131.png)

![1'-(3-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2986133.png)